molecular formula C20H22N2O8S B11647381 Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate

Diethyl 3-methyl-5-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-2,4-dicarboxylate

Cat. No.: B11647381
M. Wt: 450.5 g/mol
InChI Key: IAIBKSFZEZEYDY-UHFFFAOYSA-N
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Description

2,4-DIETHYL 3-METHYL-5-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation reaction, where the thiophene ring is constructed through the Paal–Knorr synthesis, involving the reaction of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10) .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-DIETHYL 3-METHYL-5-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester groups can be hydrolyzed to carboxylic acids.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

The major products formed from these reactions include amino derivatives, carboxylic acids, and various substituted thiophenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-DIETHYL 3-METHYL-5-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-[2-(3-METHYL-4-NITROPHENOXY)ACETAMIDO]THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring system can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22N2O8S

Molecular Weight

450.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[2-(3-methyl-4-nitrophenoxy)acetyl]amino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C20H22N2O8S/c1-5-28-19(24)16-12(4)17(20(25)29-6-2)31-18(16)21-15(23)10-30-13-7-8-14(22(26)27)11(3)9-13/h7-9H,5-6,10H2,1-4H3,(H,21,23)

InChI Key

IAIBKSFZEZEYDY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)COC2=CC(=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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